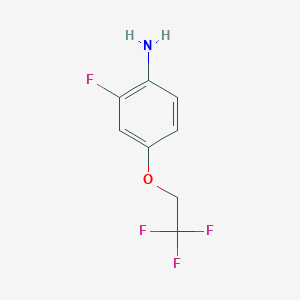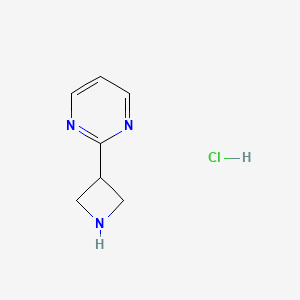
(R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
概要
説明
®-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is a chiral compound that plays a significant role in organic synthesis. It is often used as an intermediate in the preparation of various pharmaceuticals and fine chemicals due to its unique structural properties.
作用機序
Target of Action
The compound, also known as TERT-BUTYL (2R)-2-(BROMOMETHYL)-5-OXOPYRROLIDINE-1-CARBOXYLATE or ®-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate, is a derivative of pyrrolidine . Pyrrolidine derivatives have been found to interact with a variety of biological targets. One such target is the enzyme Beta-secretase 1 (BACE1), which is responsible for the proteolytic processing of the amyloid precursor protein (APP), leading to the generation of amyloid-β (Aβ) peptides .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties allow them to interact with their targets in unique ways, potentially leading to different biological profiles depending on the spatial orientation of substituents .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known biological activities of pyrrolidine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular level .
Action Environment
It’s worth noting that the synthesis of pyrrolidin-2-ones has been achieved under mild conditions without using a metal, suggesting potential environmental resilience .
生化学分析
Biochemical Properties
®-1-Boc-5-(bromomethyl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of more complex molecules. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds due to the presence of the bromomethyl group. This group is highly reactive and can form bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins . This interaction can lead to enzyme inhibition or modification, affecting the enzyme’s activity and function.
Cellular Effects
The effects of ®-1-Boc-5-(bromomethyl)pyrrolidin-2-one on cellular processes are diverse. It can influence cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can alter the protein’s function, leading to changes in gene expression and cellular metabolism . For instance, the compound may inhibit enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, ®-1-Boc-5-(bromomethyl)pyrrolidin-2-one exerts its effects primarily through covalent modification of biomolecules. The bromomethyl group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification . Additionally, these modifications can lead to changes in gene expression by altering the activity of transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-1-Boc-5-(bromomethyl)pyrrolidin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ®-1-Boc-5-(bromomethyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes.
Metabolic Pathways
®-1-Boc-5-(bromomethyl)pyrrolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
Within cells and tissues, ®-1-Boc-5-(bromomethyl)pyrrolidin-2-one is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of ®-1-Boc-5-(bromomethyl)pyrrolidin-2-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . For example, localization to the nucleus may influence gene expression, while localization to the mitochondria may affect cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate typically involves the bromination of ®-tert-Butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate. This reaction is carried out using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane (CH2Cl2) at 0°C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 16 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反応の分析
Types of Reactions
®-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
科学的研究の応用
®-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of fine chemicals and agrochemicals
類似化合物との比較
Similar Compounds
- tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate
- tert-Butyl 2-(chloromethyl)-5-oxopyrrolidine-1-carboxylate
Uniqueness
®-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of both a bromomethyl group and a tert-butyl ester group. These features make it a valuable intermediate in asymmetric synthesis and enantioselective reactions, providing high yields and selectivities in the production of chiral compounds .
特性
IUPAC Name |
tert-butyl (2R)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCOFGASVWDIPR-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130696 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(bromomethyl)-5-oxo-, 1,1-dimethylethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128811-38-1 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(bromomethyl)-5-oxo-, 1,1-dimethylethyl ester, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128811-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(bromomethyl)-5-oxo-, 1,1-dimethylethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate](/img/structure/B3039642.png)


![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)








![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)
